(4-(1-Aminoetil)fenil)ácido borónico

Descripción general

Descripción

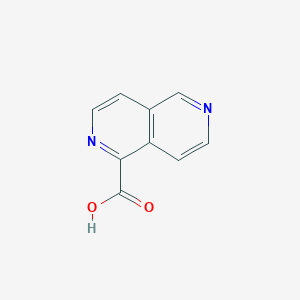

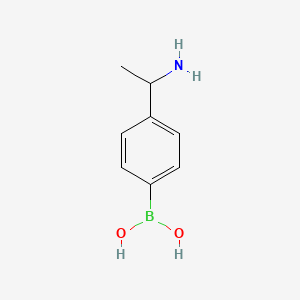

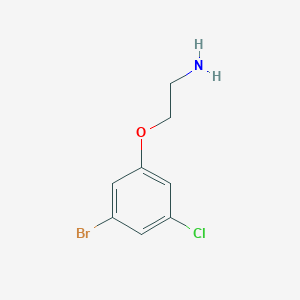

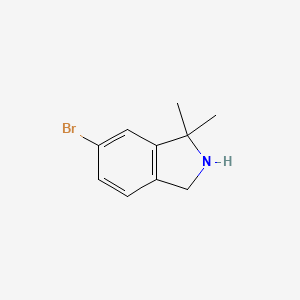

“(4-(1-Aminoethyl)phenyl)boronic acid” is a boronic acid derivative. It contains a phenyl group and two hydroxyl groups attached to boron .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of phenylmagnesium bromide and trimethyl borate to form the ester, which is then hydrolyzed to the product . Other routes involve electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid .Molecular Structure Analysis

The molecular formula of “(4-(1-Aminoethyl)phenyl)boronic acid” is C8H12BNO2 . The boron atom is sp2-hybridized and contains an empty p-orbital .Chemical Reactions Analysis

Boronic acids, including “(4-(1-Aminoethyl)phenyl)boronic acid”, are often used in Suzuki-Miyaura coupling reactions . They are also used in the synthesis of small chemical receptors .Physical And Chemical Properties Analysis

The physical and chemical properties of boronic acids vary. For example, phenylboronic acid is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride . It forms orthorhombic crystals that use hydrogen bonding to form units made up of two molecules .Aplicaciones Científicas De Investigación

Catálisis en Síntesis Orgánica

(4-(1-Aminoetil)fenil)ácido borónico se utiliza como reactivo en varios procesos catalíticos, incluida la aminación intramolecular catalizada por rodio y las reacciones de acoplamiento de arilación directa catalizada por paladio, Mizoroki-Heck y Suzuki-Miyaura .

Diseño y Administración de Medicamentos

Este compuesto se considera para el diseño de nuevos medicamentos y dispositivos de administración de medicamentos, especialmente como portadores de boro adecuados para la terapia de captura de neutrones debido a su capacidad para formar enlaces covalentes con compuestos poliol .

Reconocimiento Molecular

La interacción entre los ácidos borónicos y los dioles se utiliza para alterar las propiedades electrostáticas o lipofílicas de los medicamentos o agentes fluorescentes, mejorando su permeación de las membranas modelo .

Aplicaciones de Detección

Las interacciones de los ácidos borónicos con dioles y bases de Lewis fuertes como aniones de fluoruro o cianuro conducen a la utilidad en varias aplicaciones de detección, tanto en ensayos homogéneos como en detección heterogénea .

Química Medicinal

En química medicinal, los derivados del this compound se utilizan en reacciones de acoplamiento cruzado y tienen aplicaciones potenciales en materiales poliméricos u optoelectrónicos .

Mecanismo De Acción

Target of Action

The primary target of (4-(1-Aminoethyl)phenyl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .

Pharmacokinetics

Boronic acids are generally known to be stable and readily prepared , suggesting good bioavailability.

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This can lead to the synthesis of a wide range of organic compounds .

Action Environment

Environmental factors can influence the action, efficacy, and stability of (4-(1-Aminoethyl)phenyl)boronic acid. For instance, the compound is known to be hygroscopic , meaning it absorbs moisture from the environment, which could potentially affect its stability and efficacy. Furthermore, it is considered environmentally benign , suggesting it has minimal environmental impact.

Safety and Hazards

Direcciones Futuras

Boronic acids are increasingly utilized in diverse areas of research. They are used in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics . They are also used as building materials for microparticles for analytical methods and in polymers for the controlled release of insulin .

Propiedades

IUPAC Name |

[4-(1-aminoethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12BNO2/c1-6(10)7-2-4-8(5-3-7)9(11)12/h2-6,11-12H,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIXPMHMTFHKXEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)C(C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the main focus of the research paper?

A1: The research paper focuses on the synthesis and enzymatic kinetic resolution of pinacolic esters of both 3- and 4-(1-aminoethyl)phenylboronic acids. [] This suggests an interest in developing methods for selectively obtaining specific isomers of these compounds, which could be crucial for pharmaceutical applications where different isomers might exhibit varying biological activities.

Q2: Why is enzymatic kinetic resolution important in this context?

A2: Enzymatic kinetic resolution offers a way to separate enantiomers (mirror-image isomers) of a compound. [] Since many drugs are chiral, meaning they exist in different enantiomeric forms, obtaining a single enantiomer can be crucial. This is because different enantiomers can have different pharmacological effects, and in some cases, one enantiomer might be beneficial while the other is harmful. Therefore, the research paper's focus on enzymatic kinetic resolution highlights the importance of chirality in (4-(1-Aminoethyl)phenyl)boronic acid derivatives and their potential applications.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amine](/img/structure/B1406070.png)

![1,6-Dimethyl-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1406081.png)